

An In-depth Technical Guide to the Structural Isomers of Decane (C₁₀H₂₂)

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Compound of Interest

Compound Name: 2,2,3-Trimethylheptane

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Decane (C₁₀H₂₂) is an alkane hydrocarbon comprising ten carbon atoms and twenty-two hydrogen atoms. Beyond the straight-chain n-decane, there exist 74 structural isomers, each with the same molecular formula but distinct arrangements of atoms. This structural diversity leads to a range of physicochemical properties, influencing their applications in various scientific and industrial fields, including fuel technology, solvent chemistry, and pharmaceuticals. This technical guide provides a comprehensive overview of the structural isomers of C₁₀H₂₂, detailing their nomenclature, physicochemical properties, and synthesis. Furthermore, it explores the relevance of these alkanes in the context of drug development, including their roles as solvents, their toxicological profiles, and their potential as components in drug delivery systems.

Introduction to the Structural Isomers of C₁₀H₂₂

The molecular formula C₁₀H₂₂ represents a total of 75 structural isomers.^{[1][2]} These isomers are all saturated hydrocarbons, meaning they contain only single bonds between carbon atoms and are fully saturated with hydrogen atoms.^[3] The isomerism in decanes arises from the different branching patterns of the carbon skeleton. This guide will systematically explore these isomers, categorized by the length of their principal carbon chain.

The physical and chemical properties of these isomers, such as boiling point, melting point, and density, are influenced by their molecular structure.^[4] Generally, increased branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular van der Waals forces. This results in lower boiling points compared to the linear n-decane.^[4]

Nomenclature and Physicochemical Properties of C₁₀H₂₂ Isomers

The nomenclature of the C₁₀H₂₂ isomers follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). The longest continuous carbon chain is identified as the parent alkane, and the various alkyl groups attached to this chain are named and numbered.^{[5][6]}

The following tables summarize the available quantitative data for the structural isomers of C₁₀H₂₂. It is important to note that a complete experimental dataset for all 75 isomers is not readily available in the literature.

Table 1: Physicochemical Properties of Selected C₁₀H₂₂ Isomers

IUPAC Name	CAS Number	Boiling Point (°C)	Melting Point (°C)	Density (g/cm ³)
n-Decane	124-18-5	174.1[7]	-29.7[7]	0.730[4]
2-Methylnonane	871-83-0	167.8	-	0.728
3-Methylnonane	5911-04-6	168.1	-	0.733
4-Methylnonane	17301-94-9	166.7	-	0.731
5-Methylnonane	15869-86-0	165.8	-	0.730
3-Ethyloctane	5881-17-4	166.5	-87.69	0.7360
4-Ethyloctane	15869-85-9	163.6[8]	-	0.740
2,2-Dimethyloctane	15869-87-1	156.9	-	0.725
2,3-Dimethyloctane	7146-60-3	164[9]	-	0.744
2,4-Dimethyloctane	4032-94-4	159.2	-	0.731
2,5-Dimethyloctane	15869-89-3	158[10]	-84.5	0.7260
2,6-Dimethyloctane	2051-30-1	158.3	-	0.724
2,7-Dimethyloctane	1072-16-8	160[11]	-54	0.724
3,3-Dimethyloctane	4110-44-5	161	-53.99	0.744
3,4-Dimethyloctane	15869-92-8	164.1	-	0.749
3,5-Dimethyloctane	15869-93-9	161.8	-	0.739

3,6-Dimethyloctane	15869-94-0	160.7	-53.99	0.732
4,4-Dimethyloctane	15869-95-1	158.4	-	0.741
4,5-Dimethyloctane	15869-96-2	163.3	-	0.748
4-Propylheptane	3178-29-8	164.5[8]	-	0.741
4-Isopropylheptane	52896-87-4	160.5	-	0.738
2,3,4-Trimethylheptane	52896-95-4	-	-	-
2,3,6-Trimethylheptane	4032-93-3	-	-	-
3,4,5-Trimethylheptane	20278-89-1	162.51	-53.99	0.7520
2,2,5,5-Tetramethylhexane	1070-87-7	137.5	-	0.716
2,5,5-Trimethylheptane	1189-99-7	-	-	-
3,3,4,4-Tetramethylhexane	52897-15-1	164.5	-	0.768

Data compiled from various sources. The absence of a value indicates that reliable experimental data was not found.

Experimental Protocols: Synthesis and Separation

The synthesis of specific branched alkanes often involves multi-step procedures. Common strategies include Grignard reactions, alkylation of alkanes or organometallic reagents, and the

hydrogenation of corresponding alkenes. The separation of a mixture of C₁₀H₂₂ isomers is typically achieved through fractional distillation, leveraging the differences in their boiling points, or by chromatographic methods for analytical and small-scale preparative purposes.

Synthesis of 3-Ethyl-octane via Grignard Reaction

This protocol outlines a two-step synthesis of 3-ethyl-octane starting from 1-bromopropane and 3-heptanone.

Step 1: Synthesis of 3-Ethyl-3-octanol

- Materials: Magnesium turnings, anhydrous diethyl ether, 1-bromopropane, 3-heptanone, saturated aqueous ammonium chloride solution.
- Procedure:
 - In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, add magnesium turnings and a small crystal of iodine.
 - Add a solution of 1-bromopropane in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent (propylmagnesium bromide).
 - Once the Grignard reagent is formed, cool the reaction mixture in an ice bath.
 - Add a solution of 3-heptanone in anhydrous diethyl ether dropwise with stirring.
 - After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.
 - Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
 - Separate the ethereal layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-ethyl-3-octanol.

Step 2: Reduction of 3-Ethyl-3-octanol to 3-Ethyl-octane

- Materials: Crude 3-ethyl-3-octanol, red phosphorus, iodine, glacial acetic acid.

- Procedure:
 - In a round-bottom flask, combine the crude 3-ethyl-3-octanol with red phosphorus and a catalytic amount of iodine.
 - Slowly add glacial acetic acid to the mixture.
 - Heat the reaction mixture under reflux for several hours.
 - After cooling, pour the reaction mixture into water and extract with diethyl ether.
 - Wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate.
 - Purify the resulting crude 3-ethyloctane by fractional distillation.

Synthesis of 2,6-Dimethyloctane via Hydrogenation

This protocol describes the synthesis of 2,6-dimethyloctane from the natural product geraniol. [\[1\]](#)

- Materials: Geraniol, palladium on carbon (Pd/C) catalyst, tetrahydrofuran (THF), hydrogen gas.
- Procedure:
 - In a suitable hydrogenation apparatus, dissolve geraniol in THF.
 - Add a catalytic amount of 5% Pd/C to the solution.
 - Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the reaction is complete (monitored by GC).
 - Filter the reaction mixture to remove the catalyst.
 - Remove the solvent under reduced pressure.
 - The resulting crude product, which is primarily 2,6-dimethyloctan-1-ol, can be further reduced to 2,6-dimethyloctane using a Wolff-Kishner or Clemmensen reduction, or by

conversion to the corresponding tosylate followed by reduction with lithium aluminum hydride.

Separation of Isomers

Fractional distillation is the primary industrial method for separating alkane isomers on a large scale. The efficiency of the separation depends on the difference in boiling points and the number of theoretical plates in the distillation column. For analytical purposes and the isolation of pure isomers for research, gas chromatography (GC) is the method of choice. Capillary GC columns with non-polar stationary phases can effectively separate many of the C₁₀H₂₂ isomers based on their boiling points and molecular shapes.

Relevance to Drug Development

While C₁₀H₂₂ isomers are not typically considered active pharmaceutical ingredients (APIs), they hold relevance for researchers and professionals in drug development in several key areas:

Solvents in Synthesis and Formulation

Alkanes are non-polar solvents and can be used in the synthesis of lipophilic drug candidates. Their inert nature makes them suitable for reactions involving highly reactive reagents. In drug formulation, hydrocarbons like mineral oil (a mixture of alkanes) are used as emollients and vehicles in topical preparations such as ointments and creams.

Toxicology and Safety

The toxicity of decane and its isomers is generally low.^[12] However, inhalation of high concentrations of their vapors can cause central nervous system depression, leading to dizziness and narcosis.^[12] Aspiration of liquid alkanes into the lungs can cause severe chemical pneumonitis.^[12] Understanding the toxicological profiles of these compounds is crucial for ensuring the safety of manufacturing processes and the final pharmaceutical products where they might be used as residual solvents.

Excipients and Drug Delivery

The highly branched and compact structures of some C₁₀H₂₂ isomers can impart unique physical properties that may be advantageous in drug delivery systems. For instance, their low

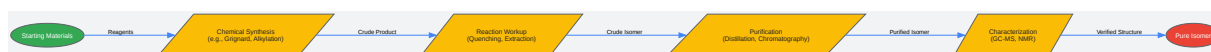
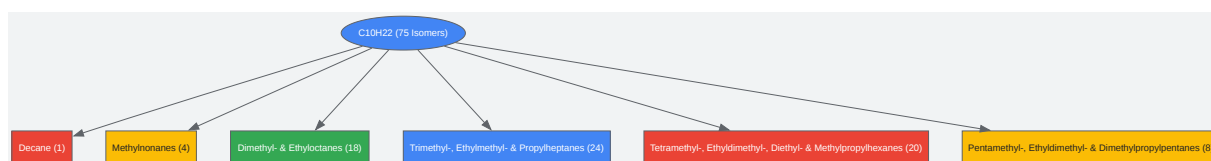
viscosity and high spreading coefficients could be beneficial in topical formulations.

Furthermore, modified alkanes, such as semifluorinated alkanes (SFAs), are being investigated as novel drug carriers.[2][13] These compounds can dissolve lipophilic drugs and have been shown to be suitable for pulmonary and ophthalmic drug delivery.[2][14] The hydrocarbon portion of these molecules plays a crucial role in their ability to solubilize drug molecules.

Visualizations

Isomer Classification

The 75 structural isomers of $C_{10}H_{22}$ can be systematically classified based on the length of their longest carbon chain. This hierarchical relationship can be visualized as follows:



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